molecular formula C22H25N3O3S B2565394 N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide CAS No. 896357-88-3

N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide

Cat. No.: B2565394
CAS No.: 896357-88-3
M. Wt: 411.52
InChI Key: FOZWGBYBECLJQL-UHFFFAOYSA-N
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Description

N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides and thiol derivatives.

    Attachment of the Pentanamide Side Chain: The final step involves the coupling of the quinazolinone core with the pentanamide side chain using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds with the quinazolinone core, such as 2-methyl-4(3H)-quinazolinone.

    Benzylthio Compounds: Compounds containing the benzylthio group, such as benzylthiol.

Uniqueness

N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide is unique due to its specific combination of the quinazolinone core and the benzylthioethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles recent findings from various studies, focusing on its synthesis, biological evaluations, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with a benzylthioethyl group and a pentanamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the quinazolinone backbone followed by the introduction of the benzylthio group.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cell Lines : this compound has shown promising activity against several human cancer cell lines. In vitro assays indicate that it can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics.
Cell LineIC50 Value (µM)Reference
HEPG2 (Liver)10.28
MCF-7 (Breast)12.57
HT29 (Colon)15.00

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the S phase, preventing further progression and proliferation of cancer cells.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in treated cells, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens:

  • Gram-positive and Gram-negative Bacteria : The compound demonstrates moderate to high activity against Gram-positive bacteria and fungi while showing variable efficacy against Gram-negative strains.
MicroorganismActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliModerate

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key observations include:

  • Substituent Effects : Variations in the benzylthio group and alterations in the quinazoline ring can significantly affect both cytotoxicity and selectivity towards cancer cells.
  • Hydrophobicity : Increased hydrophobic character often correlates with enhanced membrane permeability and bioavailability.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Hepatocellular Carcinoma : A study involving HEPG2 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy through synergistic effects.

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-20(23-13-15-29-16-17-8-2-1-3-9-17)12-6-7-14-25-21(27)18-10-4-5-11-19(18)24-22(25)28/h1-5,8-11H,6-7,12-16H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZWGBYBECLJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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